19-Hydroxycholesterol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 19-hydroxycholesterol derivatives can be accomplished through various chemical reactions. For instance, 19-Iodocholesterol 3-acetate, a closely related compound, can be synthesized from 19-hydroxy cholesterol 3-acetate via iodide replacement of a hydroxyl group using specific reagents. This process highlights the methods used to modify the hydroxyl group at the 19th carbon position, a key step in synthesizing 19-hydroxycholesterol and its derivatives (H. Hadd, 1978).

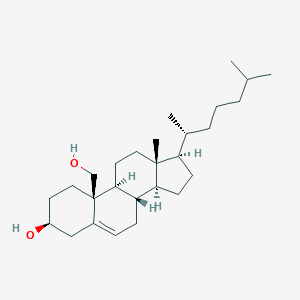

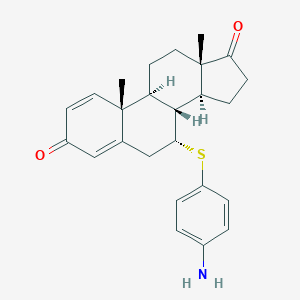

Molecular Structure Analysis

The molecular structure of 19-hydroxycholesterol, like other cholesterol derivatives, features the characteristic steroid backbone with four fused rings. The presence of the hydroxyl group at the 19th carbon position distinguishes it from cholesterol itself and affects its physical and chemical properties. The detailed crystal structure of anhydrous cholesterol provides insights into the arrangement of cholesterol molecules and can be used to infer the structural aspects of its hydroxylated derivatives (H. Shieh, L. G. Hoard, & C. Nordman, 1977).

Chemical Reactions and Properties

19-Hydroxycholesterol participates in various biochemical reactions, reflecting its role in cholesterol metabolism and signaling pathways. It can be involved in the enzymatic conversion processes, leading to the formation of other significant biologically active steroids. The modification of the hydroxyl group at the 19th position is crucial for its biological functions and interactions with cellular components (S. Burstein, B. Middleditch, & M. Gut, 1975).

Physical Properties Analysis

The physical properties of 19-hydroxycholesterol, such as solubility, melting point, and crystal structure, are influenced by the hydroxyl group at the 19th carbon. These properties determine its behavior in biological systems and its interaction with other molecules. The presence of the hydroxyl group enhances its polarity compared to cholesterol, affecting its distribution within cellular compartments.

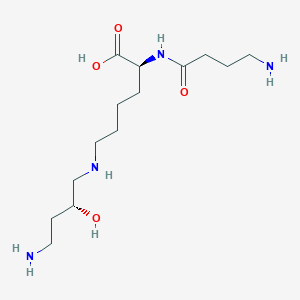

Chemical Properties Analysis

19-Hydroxycholesterol's chemical properties, including reactivity and potential to undergo further oxidation or other chemical modifications, are pivotal for its biological roles. Its chemical behavior is crucial in the context of lipid metabolism and the regulation of cholesterol homeostasis. The ability to be sulfated or to form esters with fatty acids is particularly relevant to its function and distribution in the body (I. Cook, Z. Duniec‐Dmuchowski, T. Kocarek, M. Runge‐Morris, & C. Falany, 2009).

Aplicaciones Científicas De Investigación

-

Antiviral Research

- Summary of Application : 25-Hydroxycholesterol (25-HC) has been reported to have potent anti-SARS-CoV-2 activity . It is the enzymatic product of cholesterol 25-hydroxylase (CH25H) and has been found to be effective against infections caused by SARS-CoV-2 and its variants of concern (VOCs), as well as other human coronaviruses .

- Methods of Application : The method of 25-HC modification was used to design and synthesize a series of 25-HC-modified peptides. One such peptide, EK1P4HC, was found to be highly effective against the aforementioned infections .

- Results or Outcomes : EK1P4HC could protect newborn mice from lethal HCoV-OC43 infection, suggesting that conjugation of 25-HC with a peptide-based viral inhibitor was a feasible and universal strategy to improve its antiviral activity .

-

Immunology

- Summary of Application : 25-Hydroxycholesterol is recognized as a novel regulator of the innate immune response . It is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) and has been found to modulate not only cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Methods of Application : The underlying mechanisms of the antiviral effect of 25HC are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25HC contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25HC seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

Lipid Metabolism

- Summary of Application : 25-Hydroxycholesterol plays a crucial role in lipid metabolism . It is a cholesterol metabolite produced by enzymatic or radical processes . The role of 25-Hydroxycholesterol in cholesterol and bile acid metabolism has been largely disclosed .

- Methods of Application : The function of this basic and pleiotropic molecule has been deeply studied. It is realized that the derivatives of this precursor are implicated in a broad of physiological processes, such as cholesterol metabolism .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

Cell Survival

- Summary of Application : 25-Hydroxycholesterol is involved in the survival signaling pathway . It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus .

- Methods of Application : The underlying mechanisms of the survival effect of 25-Hydroxycholesterol are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25-Hydroxycholesterol contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

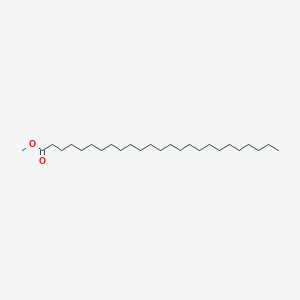

Fatty Acid Metabolism

- Summary of Application : 25-Hydroxycholesterol has been used in studies related to fatty acid metabolism .

- Methods of Application : The method of application involves treating mouse neuroblastoma cells with 25-Hydroxycholesterol to activate the ABCA1 signaling .

- Results or Outcomes : The results of these studies are not specified in the source .

-

Atherosclerosis

- Summary of Application : 25-Hydroxycholesterol has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis .

- Methods of Application : The underlying mechanisms of the atherosclerosis effect of 25-Hydroxycholesterol are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25-Hydroxycholesterol contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

Interferon-Independent Signaling Pathways

- Summary of Application : 25-Hydroxycholesterol is an integrator of antiviral ability and signaling . It is recognized as a novel regulator of the innate immune response . The antiviral ability of 25-Hydroxycholesterol is uncovered due to its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) .

- Methods of Application : The underlying mechanisms of the antiviral effect of 25-Hydroxycholesterol are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25-Hydroxycholesterol contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

Cholesterol Homeostasis

- Summary of Application : 25-Hydroxycholesterol has been implicated in a variety of metabolic events including cholesterol homeostasis . It is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge .

- Methods of Application : The underlying mechanisms of the cholesterol homeostasis effect of 25-Hydroxycholesterol are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25-Hydroxycholesterol contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

Neuroblastoma Cells

- Summary of Application : 25-Hydroxycholesterol has been used to treat mouse neuroblastoma cells to activate the ABCA1 signaling .

- Methods of Application : The method of application involves treating mouse neuroblastoma cells with 25-Hydroxycholesterol to activate the ABCA1 signaling .

- Results or Outcomes : The results of these studies are not specified in the source .

-

Inflammatory Bowel Disease

- Summary of Application : 25-Hydroxycholesterol is involved in a series of diseases development, such as atherosclerosis, neurodegeneration disease, inflammatory bowel disease, and nonalcoholic liver disease .

- Methods of Application : The underlying mechanisms of the inflammatory bowel disease effect of 25-Hydroxycholesterol are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25-Hydroxycholesterol contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

-

Nonalcoholic Liver Disease

- Summary of Application : 25-Hydroxycholesterol is involved in a series of diseases development, such as atherosclerosis, neurodegeneration disease, inflammatory bowel disease, and nonalcoholic liver disease .

- Methods of Application : The underlying mechanisms of the nonalcoholic liver disease effect of 25-Hydroxycholesterol are not only limited to interferon regulation. Taken up by the special biosynthetic ways and structure, 25-Hydroxycholesterol contributes to modulate not only the cholesterol metabolism but also autophagy and inflammation by regulating signaling pathways .

- Results or Outcomes : The outcome of modulation by 25-Hydroxycholesterol seems to be largely dependent on the cell types, viruses and context of cell microenvironments .

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWIUNJQYGATHV-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971482 | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Hydroxycholesterol | |

CAS RN |

561-63-7 | |

| Record name | 19-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)